4,5-二氯-2-(甲硫基)嘧啶

描述

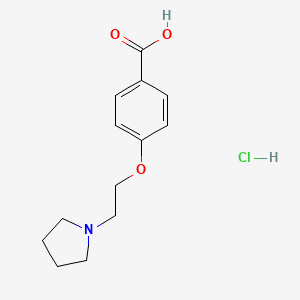

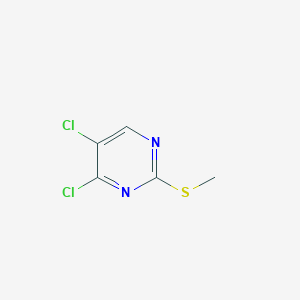

“4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C5H4Cl2N2S . It is a pyrimidine derivative, which is a class of compounds that are widely studied due to their prevalence in nature and their wide spectrum of biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4,5-Dichloro-2-(methylsulfanyl)pyrimidine”, often involves reactions with o-aminopyrimidine aldehydes and o-aminopyrimidine ketones . These compounds serve as convenient synthons for obtaining fused pyrimidines . For instance, the synthesis of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes involves the lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine at position 5 using lithium diisopropylamide, followed by treatment with tertiary formamides .Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-(methylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at positions 4 and 5 with chlorine atoms and at position 2 with a methylsulfanyl group .Chemical Reactions Analysis

Pyrimidines, including “4,5-Dichloro-2-(methylsulfanyl)pyrimidine”, are π-deficient heterocycles. Both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect, which results in the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experiencing a deficit of π-electrons .Physical And Chemical Properties Analysis

“4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is a solid compound . Its molecular weight is 195.07 g/mol .科学研究应用

合成和反应

4,5-二氯-2-(甲硫基)嘧啶被用于合成各种化合物。例如,Briel、Franz和Dobner(2002)描述了6-甲硫基-2,4-二硫代-1,2,3,4-四氢嘧啶-5-碳腈的合成及其与各种烷基化合物的反应,导致噻吩[2,3-d]嘧啶和氨基取代嘧啶的形成 (Briel, Franz, & Dobner, 2002)。

嘧啶衍生物的合成

Kobayashi、Yamasaki、Hiyoshi和Umezu(2019)开发了一种从4,6-二氯-2-(甲硫基)嘧啶起始制备7-(het)aryl[1,4]氧硫嘧啶衍生物的方法。该方法涉及一个两步序列,并且在创造可能具有生物学兴趣的新杂环系统方面发挥了重要作用 (Kobayashi et al., 2019)。

晶体学研究

Glidewell、Low、Marchal和Quesada(2003)探索了4-氨基-1-苄基-2-(甲硫基)嘧啶-6(1H)-酮的晶体学。他们报告了该化合物的多形形式,并详细描述了氢键相互作用和环形成,提供了有关其结构特性的见解 (Glidewell et al., 2003)。

化学选择性反应

Baiazitov、Du、Lee、Hwang、Almstead和Moon(2013)描述了4,6-二氯-2-(甲磺基)嘧啶与胺的化学选择性SNAr反应。他们的研究揭示了选择性置换反应,并提出了基于立体驱动的选择性解释,为化学合成提供了宝贵信息 (Baiazitov et al., 2013)。

光谱分析

Murthy、Valverde、Suneetha、Armaković、Armaković、Rani和Naidu(2019)对合成的4,6-二氯-2-(甲磺基)嘧啶的结构和光谱特征进行了分析。他们的工作侧重于其作为非线性光学材料的潜力,利用各种光谱技术和计算分析来理解其分子和电子结构 (Murthy et al., 2019)。

在荧光和固态性能中的应用

Yokota、Hagimori、Mizuyama、Nishimura、Fujito、Shigemitsu和Tominaga(2012)从杂环酮二硫乙醇缩醛合成了包括苯并[4,5]噻吩[3,2-d]嘧啶-5,5-二氧化物在内的新荧光化合物。他们评估了这些化合物的吸收和发射特性,展示了它们在荧光应用中的潜力 (Yokota et al., 2012)。

作用机制

While the specific mechanism of action for “4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

安全和危害

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4,5-dichloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATIYCWFOYRIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558262 | |

| Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

CAS RN |

99469-85-9 | |

| Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)